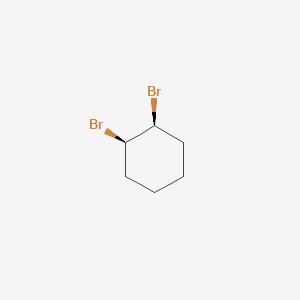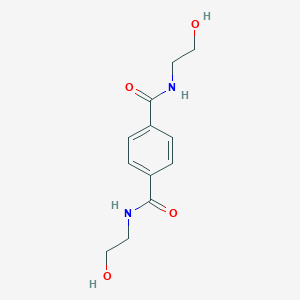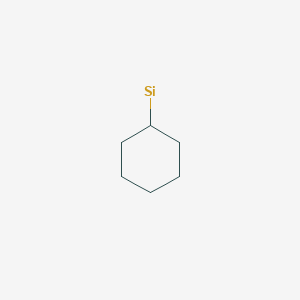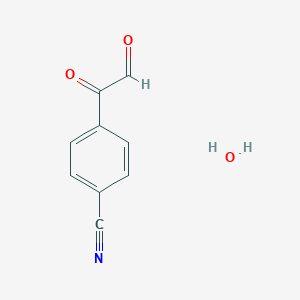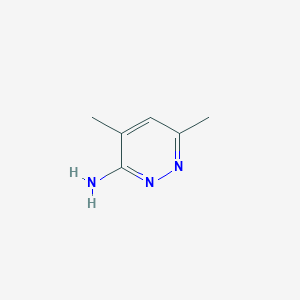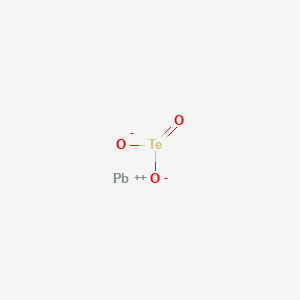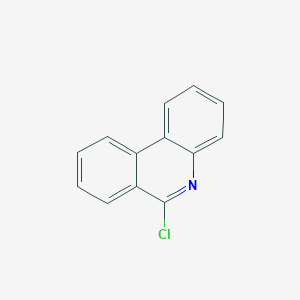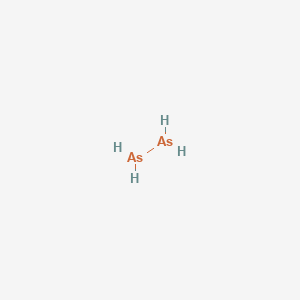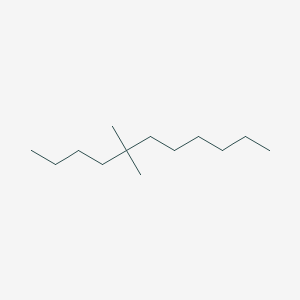
5,5-Dimethylundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La sal hidratada de sodio del fenilhidrazono pirazolona sulfonato 1 (PHPS1) es un compuesto químico con la fórmula empírica C21H15N5O6S · xNa+ · yH2O. Es conocido por su papel como un potente e inhibitor selectivo de la proteína-tirosina fosfatasa (SHP2), la cual está involucrada en varias vías de señalización celular .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la sal hidratada de sodio del fenilhidrazono pirazolona sulfonato 1 (PHPS1) implica la reacción de la 4-nitrofenilhidrazina con la 1-fenil-3-metil-5-pirazolona en presencia de un agente sulfonante. La reacción se lleva a cabo típicamente bajo condiciones controladas de temperatura y pH para asegurar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de la sal hidratada de sodio del fenilhidrazono pirazolona sulfonato 1 (PHPS1) sigue rutas sintéticas similares pero a una escala mayor. El proceso involucra el uso de reactivos de grado industrial y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El producto se purifica luego mediante cristalización u otras técnicas de separación .
Análisis De Reacciones Químicas
Tipos de reacciones
La sal hidratada de sodio del fenilhidrazono pirazolona sulfonato 1 (PHPS1) experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: El compuesto puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el gas hidrógeno en presencia de un catalizador.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes derivados sulfonato, mientras que la reducción puede producir derivados amino .
Aplicaciones Científicas De Investigación
La sal hidratada de sodio del fenilhidrazono pirazolona sulfonato 1 (PHPS1) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en varias reacciones y estudios químicos.
Medicina: Se investiga por sus potenciales efectos terapéuticos en condiciones como la lesión renal aguda y la aterosclerosis
Industria: Se utiliza en el desarrollo de nuevos procesos y productos químicos.
Mecanismo De Acción
La sal hidratada de sodio del fenilhidrazono pirazolona sulfonato 1 (PHPS1) ejerce sus efectos inhibiendo la actividad de la proteína-tirosina fosfatasa (SHP2). Esta inhibición afecta varias vías de señalización celular, incluidas las vías de la cinasa regulada por señales extracelulares (ERK1/2) y el transductor de señales y activador de la transcripción 3 (STAT3) . Al bloquear estas vías, el compuesto puede modular la proliferación celular, la inflamación y otros procesos celulares .
Comparación Con Compuestos Similares
La sal hidratada de sodio del fenilhidrazono pirazolona sulfonato 1 (PHPS1) es única en su alta selectividad y potencia como un inhibidor de SHP2. Compuestos similares incluyen:
Fenilhidrazono pirazolona sulfonato 2 (PHPS2): Un inhibidor menos potente de SHP2.
Fenilhidrazono pirazolona sulfonato 4 (PHPS4): Otro inhibidor de SHP2 con un perfil de especificidad similar.
Desferritioicina sal de sodio: Un compuesto con diferente actividad biológica pero características estructurales similares.
La sal hidratada de sodio del fenilhidrazono pirazolona sulfonato 1 (PHPS1) destaca por su inhibición específica de SHP2 y sus aplicaciones en varios campos de investigación.
Propiedades
Número CAS |
17312-73-1 |
|---|---|
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
5,5-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-9-10-12-13(3,4)11-8-6-2/h5-12H2,1-4H3 |
Clave InChI |
YQNMYOJSMPRRMP-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)CCCC |
SMILES canónico |
CCCCCCC(C)(C)CCCC |
| 17312-73-1 | |
Sinónimos |
5,5-Dimethylundecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


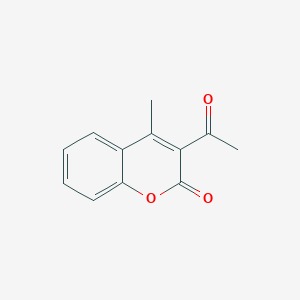
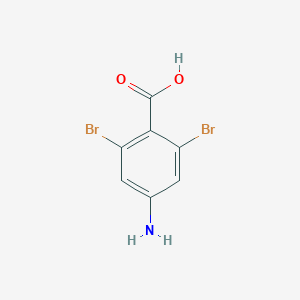
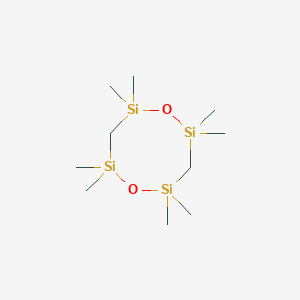
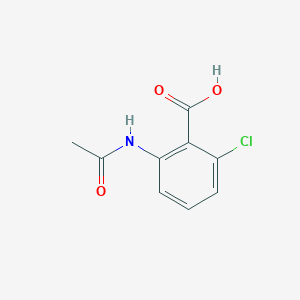
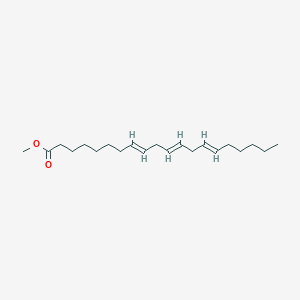
![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)
